molecular formula C8H10ClNO B1603766 (5-Chloro-2-(methylamino)phenyl)methanol CAS No. 951883-91-3

(5-Chloro-2-(methylamino)phenyl)methanol

Cat. No. B1603766
M. Wt: 171.62 g/mol
InChI Key: PGGLZXOZUUVRJO-UHFFFAOYSA-N
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Description

“(5-Chloro-2-(methylamino)phenyl)methanol” is a chemical compound with the molecular formula C14H14ClNO . It is also known by other names such as Benzophenone, 5-chloro-2-(methylamino)-; [5-Chloro-2-(methylamino)phenyl]phenylmethanone; 5-Chloro-2-(methylamino)benzophenone; 2-Methylamino-5-chlorobenzophenone .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-(methylamino)phenyl)methanol” can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“(5-Chloro-2-(methylamino)phenyl)methanol” has a molecular weight of 245.704 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity in Drug Development One application involves the synthesis and reactivity of laquinimod, a drug in clinical trials for multiple sclerosis. The final step in laquinimod's synthesis is a high-yielding aminolysis reaction, with an equilibrium existing between the precursor and laquinimod. This process is explained by a mechanistic model involving the transfer of the enol proton to the exocyclic carbonyl substituent, forming ketene (Jansson et al., 2006).

Pharmacological Properties Another application is in pharmacology, where derivatives like 403U76 (5‐chloro‐[[2‐[(dimethylamino)methyl]phenyl]thio]benzene‐methanol hydrochloride) are explored as inhibitors of serotonin (5‐HT) and noradenaline reuptake (Ferris et al., 1995).

Tautomeric Transformations in Solutions The study of tautomeric transformations in solutions and in the gas phase is another key area. For instance, 1-Phenyl-3-methylpyrazol-2-in-5-thione crystallised from methanol exhibits various tautomeric forms in different solvents (Chmutova et al., 2001).

Methanol as a Sustainable Source for N-Functionalization Methanol is used for C1 functionalization of primary amines, showcasing its potential as a sustainable and versatile reactant in organic synthesis (Choi & Hong, 2018).

Methanol in Catalysis and Chemical Synthesis Methanol is also a focus in catalysis and chemical synthesis, including as a hydrogen source in N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).

Applications in Methanol Production and Industry Further, methanol's role as a key building block in the chemical industry is significant. It's used in creating complex chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol is also a method for reducing CO2 emissions (Dalena et al., 2018).

Structural Analysis in Crystallography In the field of crystallography, methyltin phosphonates involving methanol are studied for their structures and properties, revealing complex polymeric and network structures (Ma et al., 2008).

properties

IUPAC Name

[5-chloro-2-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGLZXOZUUVRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612188
Record name [5-Chloro-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-(methylamino)phenyl)methanol

CAS RN

951883-91-3
Record name [5-Chloro-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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